(c)(3/4)-Secretase Inhibitor XXI
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Overview
Description
2-[2-(3,5-difluorophenyl)acetamido]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a benzodiazepine core and a difluorophenylacetamido group.
Preparation Methods
The synthesis of 2-[2-(3,5-difluorophenyl)acetamido]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide involves multiple steps, typically starting with the preparation of the benzodiazepine coreIndustrial production methods may involve optimization of reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl and benzodiazepine moieties, to create derivatives with different properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
2-[2-(3,5-difluorophenyl)acetamido]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders due to its benzodiazepine core.
Industry: The compound may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[2-(3,5-difluorophenyl)acetamido]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, potentially leading to sedative and anxiolytic effects. The difluorophenylacetamido group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives and difluorophenylacetamido compounds. Compared to these, 2-[2-(3,5-difluorophenyl)acetamido]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Some similar compounds include:
- Diazepam
- Lorazepam
- 3,5-difluorophenylacetamide derivatives .
Properties
IUPAC Name |
2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N4O3/c1-16(30-23(34)14-17-12-19(28)15-20(29)13-17)26(35)32-25-27(36)33(2)22-11-7-6-10-21(22)24(31-25)18-8-4-3-5-9-18/h3-13,15-16,25H,14H2,1-2H3,(H,30,34)(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZXGGOCLZBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)C)NC(=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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